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Compound of Interest

Compound Name: (+)-Tomoxetine

Cat. No.: B194884 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of Positron Emission Tomography (PET) to measure the

receptor occupancy of (+)-Tomoxetine, a selective norepinephrine transporter (NET) inhibitor.

The following protocols are based on established methodologies for imaging NET occupancy in

both preclinical and clinical settings.

Introduction
(+)-Tomoxetine, the R-(-) isomer of tomoxetine, is a potent and selective inhibitor of the

norepinephrine transporter (NET).[1] PET imaging is a powerful, non-invasive technique that

allows for the in vivo quantification of receptor or transporter occupancy by a drug.[2][3][4] By

measuring the displacement of a specific radioligand from its target, PET studies can determine

the relationship between drug dosage, plasma concentration, and the extent of target

engagement in the brain.[2][4] This information is crucial for optimizing dosing schedules and

making informed decisions in drug development.[3]

This document outlines the protocols for conducting PET studies to measure (+)-Tomoxetine
occupancy at the NET using the radioligands (S,S)-[¹¹C]O-methylreboxetine ([¹¹C]MRB) and

(S,S)-[¹⁸F]FMeNER-D₂.
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The primary mechanism of action of (+)-Tomoxetine is the inhibition of the norepinephrine

transporter. NET is a presynaptic protein responsible for the reuptake of norepinephrine from

the synaptic cleft, thereby terminating its signaling.[3] By blocking NET, (+)-Tomoxetine
increases the extracellular concentration of norepinephrine, enhancing noradrenergic

neurotransmission.
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Norepinephrine Transporter (NET) Signaling Pathway.

Radioligands for NET PET Imaging
The selection of a suitable radioligand is critical for a successful receptor occupancy study. The

following radioligands have been successfully used for imaging NET.
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Radioligand
Half-life
(minutes)

Precursor
Synthesis
Time (minutes)

Typical Molar
Activity (GBq/
µmol)

[¹¹C]MRB 20.4

(S,S)-2-

(morpholin-2-yl-

phenyl-methoxy)-

phenol

~40 63-85

(S,S)-

[¹⁸F]FMeNER-D₂
109.8

Unprotected

(S,S)-desfluoro-

reboxetine (NER)

~95 430-1707

Experimental Protocols
A typical receptor occupancy study involves a baseline PET scan without the drug, followed by

a second PET scan after the administration of (+)-Tomoxetine.[4] The percentage change in

radioligand binding between the two scans is used to calculate receptor occupancy.

Radioligand Synthesis
a) Synthesis of [¹¹C]MRB [¹¹C]MRB is synthesized via the C-11 methylation of its precursor,

(S,S)-2-(morpholin-2-yl-phenyl-methoxy)-phenol.[2][4]

Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

Convert [¹¹C]CO₂ to [¹¹C]CH₃I (methyl iodide).

React [¹¹C]CH₃I with the precursor in the presence of a base.

Purify the final product using high-performance liquid chromatography (HPLC).

The total synthesis time is approximately 40 minutes, with a radiochemical purity of >96%.[2]

b) Synthesis of (S,S)-[¹⁸F]FMeNER-D₂ (S,S)-[¹⁸F]FMeNER-D₂ is synthesized through the

fluoromethylation of its unprotected precursor.[5]

Produce [¹⁸F]Fluoride in a cyclotron.
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Perform azeotropic drying of the [¹⁸F]Fluoride.

React with Br₂CD₂ to produce 1-bromo-2-[¹⁸F]fluoromethane-D₂ ([¹⁸F]BFM).

Distill the [¹⁸F]BFM and react it with the unprotected precursor NER.

Purify the final product using HPLC and solid-phase extraction (SPE).

A fully automated synthesis can yield the final product in approximately 95 minutes.[5][6]

Subject Preparation
a) Non-human Primates (e.g., Rhesus or Cynomolgus Monkeys)

Fasting: Animals should be fasted overnight prior to the PET scan.

Anesthesia: Anesthetize the animal for the duration of the imaging session. A common

choice is isoflurane, though its potential effects on tracer metabolism should be considered.

[7]

Catheterization: Place intravenous catheters for radioligand injection and arterial blood

sampling.

b) Human Subjects

Informed Consent: Obtain written informed consent from all participants.

Medical History: Record a thorough medical history, including any current medications.

Fasting: Subjects should fast for at least 4-6 hours prior to the scan. Water is permitted.

Abstinence: Subjects should refrain from caffeine, alcohol, and smoking for at least 24 hours

before the scan.

Catheterization: Insert intravenous catheters for radioligand administration and, if required by

the protocol, arterial blood sampling.

(+)-Tomoxetine Administration
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For occupancy studies, (+)-Tomoxetine is administered before the second PET scan. The

dosage and timing will depend on the study design.

Subject Type
(+)-Tomoxetine
Dose

Administration
Route

Timing

Non-human Primates e.g., 0.13 mg/kg Intravenous infusion
Infusion starts 2 hours

before the PET scan.

Human Subjects
e.g., 25, 50, or 100

mg
Oral (po)

Administered a

specific time before

the second PET scan

to allow for peak

plasma concentration.

PET Scan Acquisition
Positioning: Position the subject in the PET scanner to ensure the brain is within the field of

view.

Transmission Scan: Perform a transmission scan for attenuation correction.

Radioligand Injection: Administer a bolus injection of the radioligand (e.g., ~250 MBq of

[¹¹C]MRB or ~190 MBq of (S,S)-[¹⁸F]FMeNER-D₂).

Dynamic Scan: Acquire dynamic PET data for 90-120 minutes for [¹¹C]MRB or up to 240

minutes for (S,S)-[¹⁸F]FMeNER-D₂.

Arterial Blood Sampling: If required, collect serial arterial blood samples throughout the scan

to measure the arterial input function.

Data Analysis
Image Reconstruction: Reconstruct the dynamic PET images with corrections for

attenuation, scatter, and randoms.

Image Co-registration: Co-register the PET images with the subject's MRI scan to define

regions of interest (ROIs).
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Time-Activity Curves (TACs): Generate TACs for each ROI.

Kinetic Modeling: Apply a kinetic model to the TACs to estimate the binding potential

(BP_ND_). The simplified reference tissue model (SRTM) or a two-tissue compartment

model with arterial input function can be used. The caudate is often used as a reference

region for NET imaging.[8]

Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following

formula:[1]

RO (%) = [(BP_ND_^(baseline) - BP_ND_^(drug)) / BP_ND_^(baseline)] x 100

Where BP_ND_^(baseline) is the binding potential from the first scan and BP_ND_^(drug) is

the binding potential from the second scan after (+)-Tomoxetine administration.
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Experimental Workflow for a PET Receptor Occupancy Study.

Quantitative Data Summary
The following tables summarize key quantitative data from representative (+)-Tomoxetine PET

occupancy studies.
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Table 1: (+)-Tomoxetine Occupancy of Norepinephrine Transporter (NET)

Radioliga
nd

Subject
(+)-
Tomoxeti
ne Dose

Plasma
Concentr
ation
(ng/mL)

NET
Occupan
cy (%)

Brain
Region

Referenc
e

[¹¹C]MRB
Rhesus

Monkey

0.13 mg/kg

(ED₅₀)

31 ± 10

(IC₅₀)
50 Thalamus [9]

(S,S)-

[¹⁸F]FMeN

ER-D₂

Cynomolgu

s Monkey

0.03 - 1.0

mg/kg
- 38 - 82

Thalamus,

Locus

Coeruleus

[10]

[¹¹C]MRB Human 25 mg - ~24 Midbrain [11]

[¹¹C]MRB Human 100 mg - ~31 Midbrain [11]

Table 2: Radioligand Binding Potentials (BP_ND_) at Baseline

Radioligand Subject Thalamus
Locus
Coeruleus /
Midbrain

Caudate
(Reference)

Reference

[¹¹C]MRB
Rhesus

Monkey
1.8 ± 0.3 - - [9]

(S,S)-

[¹⁸F]FMeNER

-D₂

Human 0.54 ± 0.19 0.35 ± 0.25 - [8]

[¹¹C]MRB Human 1.48 (DVR) 1.48 (DVR) 1.0 (DVR) [11]

DVR: Distribution Volume Ratio

Conclusion
PET imaging with radioligands such as [¹¹C]MRB and (S,S)-[¹⁸F]FMeNER-D₂ is a valuable tool

for quantifying the in vivo occupancy of the norepinephrine transporter by (+)-Tomoxetine. The
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protocols and data presented here provide a framework for designing and conducting robust

receptor occupancy studies to support the development of drugs targeting the noradrenergic

system. Careful adherence to standardized procedures is essential for obtaining high-quality,

reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for PET Imaging of (+)-
Tomoxetine Receptor Occupancy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194884#pet-imaging-protocols-for-measuring-
tomoxetine-receptor-occupancy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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